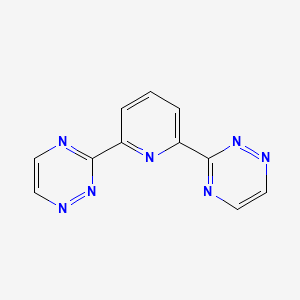![molecular formula C13H9FO5 B14257548 Fluoro[(naphthalen-2-yl)oxy]propanedioic acid CAS No. 220099-12-7](/img/structure/B14257548.png)
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of a fluoro group and a propanedioic acid moiety makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid typically involves the reaction of naphthalene derivatives with fluoroalkylating agents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
Applications De Recherche Scientifique
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting and imaging biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic agent.
Mécanisme D'action
The mechanism of action of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s fluoro group and naphthalene moiety allow it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions enable the compound to bind to specific proteins, enzymes, or receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simple polycyclic aromatic hydrocarbon with similar structural features.
Naphthoquinone: An oxidized derivative of naphthalene with potential biological activity.
Fluoronaphthalene: A naphthalene derivative with a fluoro group, similar to Fluoro[(naphthalen-2-yl)oxy]propanedioic acid.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a propanedioic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in scientific research and industry .
Propriétés
Numéro CAS |
220099-12-7 |
|---|---|
Formule moléculaire |
C13H9FO5 |
Poids moléculaire |
264.20 g/mol |
Nom IUPAC |
2-fluoro-2-naphthalen-2-yloxypropanedioic acid |
InChI |
InChI=1S/C13H9FO5/c14-13(11(15)16,12(17)18)19-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16)(H,17,18) |
Clé InChI |
YSBZYACIASFPPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(C(=O)O)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
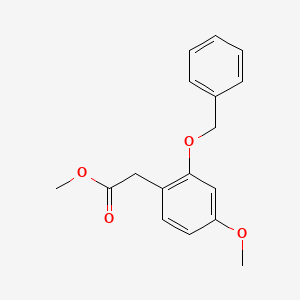

![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
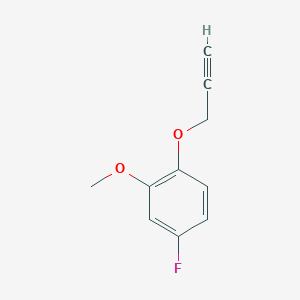

![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)
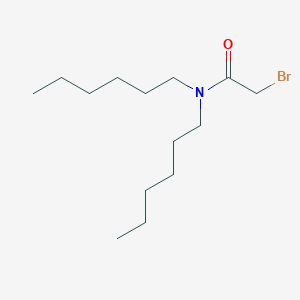
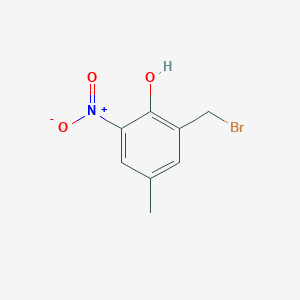
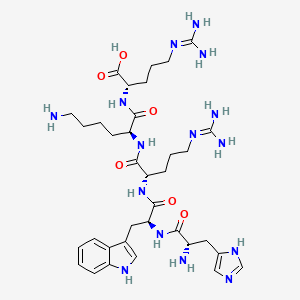
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
